5-Vinyl-2-pyrrolidinone

描述

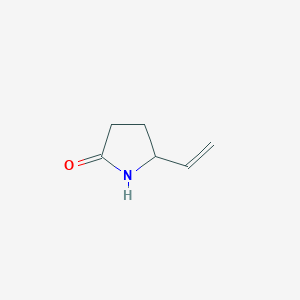

Structure

2D Structure

属性

IUPAC Name |

5-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDXEVJHXWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318830 | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-16-0 | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Vinyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-VINYL-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739J1G8PUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Context Within Pyrrolidinones

5-Vinyl-2-pyrrolidinone, a heterocyclic compound, is structurally characterized by a five-membered lactam ring, known as a pyrrolidinone ring, with a vinyl group attached at the 5-position. Its systematic IUPAC name is 5-ethenylpyrrolidin-2-one. nih.gov The compound is also known by various synonyms, including (5RS)-5-Ethenylpyrrolidin-2-one and 5-Vinylpyrrolidone. sigmaaldrich.com

The pyrrolidinone core is a common structural motif in many biologically active compounds and industrial chemicals. A notable structural isomer of 5V2P is N-vinyl-2-pyrrolidone (NVP), where the vinyl group is attached to the nitrogen atom of the pyrrolidinone ring instead of the carbon at the 5-position. This difference in the position of the vinyl group significantly influences the chemical properties and applications of the two compounds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-ethenylpyrrolidin-2-one nih.gov |

| CAS Number | 7529-16-0 sigmaaldrich.comalfa-chemistry.comindiamart.com |

| Molecular Formula | C₆H₉NO sigmaaldrich.com |

| Molecular Weight | 111.14 g/mol sigmaaldrich.com |

| InChI Key | OYVDXEVJHXWJAE-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | C=CC1CCC(=O)N1 sigmaaldrich.com |

Significance of the Vinyl Moiety in Chemical Reactivity and Polymerization

The presence of the vinyl group (-CH=CH₂) is a defining feature of 5-Vinyl-2-pyrrolidinone, imparting it with a unique reactivity profile that is central to its utility in chemical synthesis. This functional group serves as a reactive site for a variety of chemical transformations, most notably polymerization and addition reactions. ontosight.ai

The vinyl group allows 5V2P to act as a monomer in polymerization processes, leading to the formation of polyvinylpyrrolidone (B124986) (PVP) derivatives. ontosight.ai These polymers can find applications in coatings, adhesives, and sealants due to their potential for good adhesive properties and stability.

In contrast to its isomer, N-vinyl-2-pyrrolidone (NVP), the vinyl group in 5V2P is attached to a carbon atom within the ring. This structural difference affects the electronic environment of the vinyl group and, consequently, its polymerization behavior. NVP is known to undergo radical polymerization more readily due to the electron-deficient nature of its N-vinyl group, making it a common monomer for producing water-soluble polymers like polyvinylpyrrolidone (PVP).

Furthermore, the vinyl group in 5V2P can participate in various addition reactions, allowing for the introduction of other functional groups and the synthesis of more complex molecules. For instance, it can undergo bromination followed by dehydrobromination to yield 5-ethynyl-2-pyrrolidinone. Acid-catalyzed hydrolysis of 5V2P opens the lactam ring to form 4-amino-5-hexenoic acid, a precursor to the antiepileptic drug vigabatrin. google.com This reactivity highlights the importance of 5V2P as a key intermediate in pharmaceutical synthesis.

Historical Context of 5v2p Research and Development

Early Synthetic Discoveries

The synthesis of 5-Vinyl-2-pyrrolidinone has been a subject of research interest primarily due to its role as a key intermediate in the production of vigabatrin. Early synthetic methods focused on creating the vinyl group on the pyrrolidinone ring. One documented method involves the pyrolysis of the N-oxide derivative of N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine. google.com This process involves heating the N-oxide at elevated temperatures under reduced pressure to yield 5V2P. google.com

Evolution of Industrial Production Methods

The industrial production of related vinylpyrrolidones, such as N-vinyl-2-pyrrolidone (NVP), has historically involved the Reppe synthesis, which reacts 2-pyrrolidone with acetylene (B1199291) under high pressure. chemicalbook.com However, alternative and more convenient methods have been developed for vinyl-substituted pyrrolidinones.

For this compound, a significant development in its synthesis is the vinylation of 5-ethoxy-2-pyrrolidinone (B104525). chemicalpapers.comresearchgate.net A notable advancement in this area is a cost-effective and safer method that utilizes vinyl magnesium bromide as the vinylating agent in the presence of potassium carbonate, replacing the more hazardous ethyl magnesium bromide. chemicalpapers.comresearchgate.net This procedure has been demonstrated on a multi-gram scale, yielding this compound with high purity without the need for chromatographic purification. chemicalpapers.comresearchgate.net

Another approach to producing N-vinyl-2-pyrrolidone monomers involves a two-step process starting from dicarboxylic acids like succinic and itaconic acid. rsc.org This process involves reacting the acid with ethanolamine (B43304) and hydrogen over a catalyst to form N-(2-hydroxyethyl)-2-pyrrolidones, which are then dehydrated in a continuous gas-phase reaction to yield the N-vinyl-2-pyrrolidone monomers. rsc.orgresearchgate.net While this method is described for NVP, the underlying principles of forming the pyrrolidone ring and subsequent modification are relevant to the broader class of vinylpyrrolidones.

Industrial Synthesis Methodologies

The selection of a specific industrial synthesis method for this compound often depends on factors such as raw material availability, energy costs, and the desired scale of production. The two predominant methods have been refined over time to optimize yield, purity, and economic viability.

Vinylation of 2-Pyrrolidinone (B116388) with Acetylene

The longest-standing and most mature industrial method for synthesizing this compound involves the direct vinylation of 2-pyrrolidinone using acetylene. chemicalbook.comwikipedia.org This process, pioneered by Walter Reppe, remains a cornerstone of industrial production due to its efficiency and the relatively low cost of the primary raw materials. chemicalbook.com The reaction is typically conducted in high-pressure autoclaves. chemicalbook.com

The vinylation of 2-pyrrolidinone is a base-catalyzed reaction. wikipedia.orgontosight.ai The most common catalytic system involves the use of potassium hydroxide (B78521) (KOH). chemicalbook.comchemicalbook.com The process begins with the reaction of 2-pyrrolidone with KOH to form the potassium salt of 2-pyrrolidone, which acts as the true catalyst for the vinylation. chemicalbook.comrsc.org This initial step also generates water, which must be meticulously removed, as its presence can lead to the ring-opening of 2-pyrrolidone, forming the by-product potassium 4-aminobutyrate and deactivating the catalyst. chemicalbook.comrsc.org Water removal is typically achieved through vacuum distillation. chemicalbook.comchemicalbook.com

The vinylation reaction itself is carried out under specific conditions to ensure safety and efficiency. To mitigate the risk of acetylene explosions under pressure, acetylene is often diluted with an inert gas like nitrogen. chemicalbook.comchemicalbook.com The reaction is conducted in the liquid phase within a tube or loop reactor, or alternatively in a gas-phase reactor. chemicalbook.com

| Parameter | Value |

| Catalyst | Potassium salt of 2-pyrrolidone (formed in-situ from KOH) |

| KOH Concentration | 1-5% by weight |

| Reaction Temperature | 130–170 °C chemicalbook.com |

| Pressure | Up to 2.6 MPa chemicalbook.com |

| Acetylene State | Diluted with nitrogen chemicalbook.comchemicalbook.com |

The primary by-product in the vinylation of 2-pyrrolidinone is formed from the reaction of water with the pyrrolidone ring, leading to potassium 4-aminobutyrate. chemicalbook.com Another potential by-product is ethylidene N,N'-bis-2-pyrrolidone, which can be converted back to the 2-pyrrolidone starting material by heating. google.com The purification of the final product is a crucial step. Multi-step vacuum distillation is the standard method for separating this compound from unreacted 2-pyrrolidone, the catalyst, and any formed by-products. chemicalbook.com This ensures the high purity required for its subsequent use in polymerization and other applications.

Synthesis via N-(1-hydroxyethyl)-2-pyrrolidinone (HEP) Dehydration

An alternative and industrially significant route to this compound involves the dehydration of N-(1-hydroxyethyl)-2-pyrrolidone (HEP). chemicalbook.compf-pvp.com This method is considered more environmentally friendly and operates under milder conditions compared to the acetylene process. pf-pvp.com

This synthetic pathway is a two-stage process. researchgate.netresearchgate.net The first stage involves the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) from the reaction of γ-butyrolactone (GBL) and monoethanolamine (MEA). researchgate.netresearchgate.netoup.com This reaction can be carried out at elevated temperatures, during which water is distilled off. google.com

The second stage is the vapor-phase dehydration of the synthesized HEP to yield this compound. researchgate.netresearchgate.net This dehydration is a continuous process and is a key feature of this technology. researchgate.net The reaction is heterogeneously catalyzed, often using a simple catalyst composition of alkali or alkaline earth metal oxides on a silica (B1680970) support. researchgate.netresearchgate.net Despite the weak acid and base strengths of these catalysts, they exhibit high catalytic performance, which is attributed to the selective adsorption of HEP onto the catalyst surface. researchgate.net The dehydration is typically carried out at temperatures between 320-400 °C and at reduced pressure. chemicalbook.com The resulting crude this compound is then purified by vacuum distillation or crystallization. chemicalbook.com

| Stage | Reactants | Product | Catalyst | Key Conditions |

| 1. HEP Synthesis | γ-Butyrolactone (GBL), Monoethanolamine (MEA) | N-(2-hydroxyethyl)-2-pyrrolidone (HEP) | - | Elevated temperature (e.g., 200-250 °C) google.com |

| 2. HEP Dehydration | N-(2-hydroxyethyl)-2-pyrrolidone (HEP) | This compound | Alkali/alkaline earth metal oxides-SiO2 researchgate.netresearchgate.net | Vapor-phase, 320–400 °C, 10 kPa chemicalbook.com |

Vinylation of 5-Ethoxy-2-pyrrolidinone (Alternative Reagents)

An alternative pathway to this compound involves the vinylation of 5-ethoxy-2-pyrrolidinone. researchgate.netchemicalpapers.com This method provides a convenient, safe, and cost-effective route for the key vinylation step. researchgate.net

The process utilizes vinyl magnesium bromide as the vinylating reagent. researchgate.netresearcher.life A significant development in this procedure is the replacement of the hazardous ethyl magnesium bromide with inexpensive and more environmentally friendly potassium carbonate. chemicalpapers.comresearcher.life This reaction can be performed on a multi-gram scale and produces this compound in high yield (81%) and with excellent purity, avoiding the need for chromatographic purification. researchgate.netchemicalpapers.comresearcher.life

Table 2: Vinylation of 5-Ethoxy-2-pyrrolidinone

| Starting Material | Reagents | Yield | Key Advantage |

|---|---|---|---|

| 5-Ethoxy-2-pyrrolidinone | Vinyl magnesium bromide, Potassium carbonate | 81% | Avoids hazardous reagents like ethyl magnesium bromide and does not require chromatography. researchgate.netchemicalpapers.comresearcher.life |

Novel and Emerging Synthetic Approaches

Catalytic Hydrogenation and Oxidation Routes

A multi-step process for preparing this compound has been developed, commencing from 5-oxo-2-pyrrolidine-acetonitrile. google.comgoogle.com This route involves a sequence of catalytic hydrogenation, oxidation, and pyrolysis. google.com

The first step of this pathway is the reaction of 5-oxo-2-pyrrolidine-acetonitrile with hydrogen gas and dimethylamine. google.comgoogle.com This reductive amination is carried out in the presence of a palladium catalyst, such as palladium-on-barium sulfate (B86663) or palladium-on-aluminium oxide. google.comgoogle.com The reaction, which can be conducted in an inert solvent like an alkanol or water, converts the nitrile group into a dimethylaminoethyl group, yielding N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine. google.com This hydrogenation can be performed at ambient temperature and hydrogen pressures ranging from one to about 20 atmospheres. google.comgoogle.com

Following the palladium-catalyzed hydrogenation, the resulting N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine is subjected to oxidation. google.com An oxidizing agent is used to convert the tertiary amine into its corresponding N-oxide derivative. google.comgoogle.com

The final step to generate the target molecule is the pyrolysis of this N-oxide derivative. google.comgoogle.com Heating the N-oxide under vacuum causes the elimination of N,N-dimethylhydroxylamine (in a Cope elimination-type reaction), which forms the vinyl group at the 5-position of the pyrrolidinone ring, thus yielding this compound. google.com

Synthesis from Biogenic Acids (Sustainable Chemistry)

A sustainable approach to producing N-vinyl-2-pyrrolidone (NVP) monomers, including this compound, has been developed utilizing biogenic dicarboxylic acids like succinic and itaconic acid. rsc.orgresearchgate.net This green chemistry route involves a two-step process.

The first step is the reductive amidation of the biogenic acid with ethanolamine in the presence of hydrogen and a catalyst. rsc.org Water is used as a solvent, and a carbon-supported ruthenium catalyst is effective for this transformation. rsc.org This catalyst is adept at activating both hydrogen and the imide's carbon-oxygen double bonds. rsc.org The resulting products are N-(2-hydroxyethyl)-2-pyrrolidones. rsc.org

Table 1: Two-Step Synthesis of NVP-like Monomers from Biogenic Acids rsc.org

| Step | Reactants | Catalyst | Solvent | Product | Key Features |

|---|---|---|---|---|---|

| 1. Reductive Amidation | Dicarboxylic Acid (e.g., succinic, itaconic acid), Ethanolamine, H₂ | Carbon-supported Ruthenium | Water | N-(2-hydroxyethyl)-2-pyrrolidone | Effective H₂ and C=O bond activation |

| 2. Dehydration | N-(2-hydroxyethyl)-2-pyrrolidone | Sodium-doped Silica | Gas Phase | N-vinyl-2-pyrrolidone monomer | >96 mol% selectivity, water as sole byproduct |

Asymmetric Synthesis and Enantioselective Routes (e.g., for pharmaceutical intermediates)

The asymmetric synthesis of this compound is crucial for producing enantiomerically pure pharmaceutical intermediates. One established method involves the use of ferrocenyloxazoline palladacycles as catalysts. researchgate.net This process facilitates a catalytic asymmetric intramolecular aminopalladation. researchgate.net

In a representative synthesis, a prochiral substrate like (Z)-4-acetoxy-2-buten-1-ol is first condensed with an arylsulfonyl isocyanate. The resulting allylic N-arylsulfonylcarbamate then undergoes in-situ cyclization upon the addition of a small amount (0.5-5 mol%) of the ferrocenyloxazoline palladacycle catalyst. researchgate.net This reaction yields 4-vinyloxazolidin-2-ones in high yields and with excellent enantiomeric excess (89-99% ee). researchgate.net A similar strategy can be employed to produce the corresponding 2-pyrrolidinone derivative. researchgate.net

Another approach to chiral pyrrolidines involves the kinetic resolution of disubstituted cyclic imines. For instance, titanocene-catalyzed asymmetric reduction of 2,5-disubstituted pyrrolidines can yield single diastereoisomers with high enantioselectivity. rsc.org

Table 2: Asymmetric Synthesis of 5-Membered Nitrogen Heterocycles researchgate.net

| Starting Material | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (Z)-4-acetoxy-2-buten-1-ol derived N-arylsulfonylcarbamate | Ferrocenyloxazoline palladacycle | 4-vinyloxazolidin-2-one | High | 89-99% |

Organometallic Reagent-Based Vinylation (e.g., vinyl magnesium bromide)

A common and effective method for introducing the vinyl group to form this compound is through the use of organometallic reagents, particularly vinylmagnesium bromide. researchgate.net This Grignard reagent facilitates the vinylation of a suitable precursor, such as 5-ethoxy-2-pyrrolidinone. researchgate.net

One reported procedure describes a convenient, safe, and cost-effective method for this key vinylation step. researchgate.net By replacing the more hazardous ethyl magnesium bromide with the less expensive and more environmentally friendly potassium carbonate, the process becomes more amenable to large-scale production. researchgate.net The reaction, performed on a multi-gram scale with vinyl magnesium bromide as the vinylating agent, achieves an impressive 81% yield of this compound with excellent purity, eliminating the need for chromatographic purification. researchgate.net

The use of vinylmagnesium bromide has also been explored in reactions with other carbonyl compounds, though its reactivity can sometimes be complex. nih.gov For instance, in a system containing both a carbonyl and a carboethoxy group, vinylmagnesium bromide selectively added to the carbonyl group. nih.gov

Table 3: Vinylation of 5-Ethoxy-2-pyrrolidinone researchgate.net

| Precursor | Vinylation Reagent | Additive | Yield | Purification |

|---|---|---|---|---|

| 5-Ethoxy-2-pyrrolidinone | Vinyl magnesium bromide | Potassium carbonate | 81% | Not required |

In-Depth Scientific Literature on the Polymerization Kinetics of this compound is Not Currently Available

Following a comprehensive search of publicly accessible scientific literature and research databases, it has been determined that detailed studies on the advanced polymerization kinetics and mechanisms specifically for the chemical compound This compound are not available. The specific data required to populate the requested article outline—including detailed homopolymerization kinetics, rate orders, autoacceleration phenomena, and specific redox initiation systems—could not be located for this particular monomer.

The majority of available research in this area focuses extensively on its isomer, N-Vinyl-2-pyrrolidinone (NVP) . NVP, where the vinyl group is attached to the nitrogen atom of the pyrrolidinone ring, is a widely studied and commercially significant monomer. tandfonline.com Its polymerization leads to the production of polyvinylpyrrolidone (B124986) (PVP), a polymer with broad applications in fields ranging from pharmaceuticals to adhesives. tandfonline.comresearchgate.net Consequently, the polymerization kinetics of NVP, including radical polymerization, tandfonline.com autoacceleration (gel effect), researchgate.netkpi.ua and various initiation systems, mdpi.comnih.gov are well-documented.

In contrast, this compound, where the vinyl group is at the 5-position of the carbon ring, is primarily identified in the literature as a chemical intermediate, notably in the synthesis of the antiepileptic drug Vigabatrin. While its synthesis and role as a precursor are established, its own polymerization behavior has not been the subject of detailed kinetic investigation in the available literature.

Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound, it is not possible to generate the scientifically accurate and detailed article as requested in the provided outline. The critical kinetic and mechanistic data for the homopolymerization of this compound are absent from the reviewed sources.

Initiation Mechanisms and Systems

Photo-Fenton Initiated Polymerization

The initiation of polymerization via a photo-Fenton system is a well-established method for various vinyl monomers. This process relies on the generation of highly reactive hydroxyl radicals (•OH) under mild, often ambient, temperature conditions. The core of the reaction is the photochemically enhanced Fenton reaction, where ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂) under UV irradiation. The UV light accelerates the regeneration of Fe²⁺ from Fe³⁺, sustaining the catalytic cycle and ensuring a steady production of initiating radicals.

The generally accepted mechanism for this initiation is as follows:

Radical Generation: Fe²⁺ catalyzes the decomposition of H₂O₂ to produce a hydroxyl radical and a hydroxyl ion. Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Photochemical Regeneration: UV irradiation facilitates the reduction of Fe³⁺ back to Fe²⁺, allowing the cycle to continue.

Initiation: The generated hydroxyl radical (•OH) then attacks the carbon-carbon double bond of a vinyl monomer, such as this compound, to form a monomer radical. This new radical species initiates the polymerization process.

Research on the related monomer, N-Vinyl-2-pyrrolidone (NVP), has shown that this method is effective for initiating both homopolymerization and copolymerization. researchgate.netresearchgate.net For instance, the homopolymer of NVP obtained by the photo-Fenton method typically has a low molecular weight. researchgate.netrsc.org The rate of polymerization can be controlled by the concentration of the Fenton reagents (Fe²⁺ and H₂O₂). researchgate.netresearchgate.net While specific kinetic studies for the photo-Fenton initiated polymerization of this compound are not extensively documented in the reviewed literature, the fundamental mechanism is expected to be analogous due to the presence of the polymerizable vinyl group.

Chain Transfer Reactions and Molecular Weight Regulation (e.g., thiols, mercapto acids)

The general steps are:

A propagating polymer chain (Pₙ•) reacts with a thiol or mercapto acid (RSH).

The polymer chain abstracts a hydrogen atom from the CTA, becoming a terminated, stable polymer molecule (PₙH).

A new, highly reactive thiyl radical (RS•) is formed.

The thiyl radical initiates a new polymer chain by reacting with a monomer molecule (M).

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cₜᵣ). Extensive research on N-Vinyl-2-pyrrolidone has demonstrated the efficacy of mercapto acids in regulating molecular weight. For example, in the polymerization of NVP, sulfanylethanoic acid and 3-sulfanylpropanoic acid were found to be effective regulators, with experimentally determined chain transfer constants of 0.441 and 0.317, respectively. nih.govmdpi.com Interestingly, in some systems involving NVP, these mercapto acids also exhibited an unexpected accelerative effect on the polymerization rate, suggesting a more complex initiation mechanism involving a redox reaction between the initiator (like AIBN) and the CTA. nih.govmdpi.com

Copolymerization Research

Reactivity Ratios and Monomer Sequence Distribution

The behavior of a monomer in a copolymerization reaction is described by its reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a propagating radical adding its own type of monomer to the rate constant for it adding the comonomer. The sequence of monomer units in the final copolymer is a direct consequence of these ratios.

To determine reactivity ratios, a series of copolymerization reactions are performed with varying initial monomer feed ratios, stopping at low conversion. The resulting copolymer composition is then measured. Several methods exist to calculate the reactivity ratios from this data.

Fineman-Ross (F-R) Method: A linear graphical method that rearranges the copolymer composition equation into the form of a straight line (y = mx + c), where the slope and intercept yield the reactivity ratios. utwente.nlkpi.uatubitak.gov.tr

Kelen-Tudos (K-T) Method: A refinement of the F-R method that introduces an arbitrary constant to spread the data points more evenly, reducing bias from experiments at the extremes of the monomer feed composition range. utwente.nlkpi.uatubitak.gov.tr

Nonlinear Methods: These are computational methods, such as the error-in-variables model (EVM), that directly fit the experimental data to the nonlinear copolymer composition equation. acs.orgscielo.org.ar They are generally considered more accurate as they avoid the potential for distortion inherent in the linearization of data. a-star.edu.sg

While these methods are widely applied across polymer science, specific studies determining the reactivity ratios for the copolymerization of this compound with various comonomers were not identified in the reviewed literature. Consequently, a data table of its reactivity ratios cannot be provided. For the related monomer N-Vinyl-2-pyrrolidone, extensive data exists from its copolymerization with monomers like acrylic acid, methyl methacrylate (B99206), and various vinyl ethers, with reactivity ratios commonly determined using these established methods. tubitak.gov.tracs.orgsapub.org

The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior and the resulting monomer sequence distribution.

Ideal Copolymerization (r₁r₂ = 1): In this case, the propagating radical shows no preference for either monomer, and the probability of adding a certain monomer is dependent only on its concentration in the feed. The resulting copolymer has a random distribution of monomer units.

Alternating Copolymerization (r₁ and r₂ ≈ 0): Here, each radical strongly prefers to add the other monomer. This leads to a highly ordered copolymer with an alternating M₁-M₂-M₁-M₂ structure. This behavior is often seen when one monomer is electron-rich and the other is electron-poor. For example, the copolymerization of NVP with methyl methacrylate initiated by a specific ylide has been reported to result in an alternating copolymer, with reactivity ratios r₁(VP) = 0.0035 and r₂(MMA) = 0.081. journalcra.com

Block or Statistical Copolymerization (r₁ > 1 and r₂ < 1, or vice versa): This indicates that one monomer is more reactive than the other, and both radicals prefer to add the more reactive monomer. This results in a statistical or random copolymer that is enriched in the more reactive monomer. For instance, in the copolymerization of NVP with acrylic acid, r₁(NVP) was found to be greater than r₂(AA), and their product was less than one, indicating a random distribution of monomers in the chain. sapub.org

Without experimentally determined reactivity ratios for this compound, a direct analysis of its copolymerization behavior as ideal or alternating is not possible.

The reactivity of a vinyl monomer is intrinsically linked to its chemical structure, specifically the electronic and steric environment of the double bond. The difference in the position of the vinyl group between this compound and N-Vinyl-2-pyrrolidone is a critical structural distinction that implies different polymerization reactivities.

In N-Vinyl-2-pyrrolidone, the vinyl group is directly attached to the nitrogen atom of the pyrrolidone ring. This makes NVP a "less activated monomer" (LAM). nih.govmdpi.com The nitrogen atom's lone pair of electrons can interact with the double bond, influencing its polarity and resonance stabilization. This generally results in NVP being less reactive than "more activated monomers" (MAMs) like acrylates and methacrylates, where the double bond is conjugated with an electron-withdrawing carbonyl group. acs.orgnih.gov This difference in reactivity often leads to non-ideal copolymerization behavior when NVP is paired with methacrylates or styrenics. acs.org

In contrast, the vinyl group in this compound is attached to a carbon atom (C5). Its electronic environment is influenced by the adjacent carbonyl group within the lactam ring, but not through direct N-vinyl conjugation as in NVP. This structural difference is expected to lead to a distinct reactivity profile. The reactivity of the radical formed from this compound would be affected by the polarity and steric hindrance imparted by the pyrrolidone ring at the C5 position. This would result in unique reactivity ratios when copolymerized, differing from those of NVP with the same comonomer. A detailed analysis of these relationships for this compound, however, requires experimental data from copolymerization studies.

Specific Copolymer Systems and Their Kinetics

The copolymerization of this compound with various monomers has been a subject of extensive research to tailor the properties of the resulting polymers for specific applications. The kinetics of these reactions are crucial for controlling the copolymer composition and architecture.

5V2P with 2-Hydroxyethyl Methacrylate (HEMA)

The bulk free-radical copolymerization of 5V2P (referred to as VP in the studies) with 2-hydroxyethyl methacrylate (HEMA) has been investigated to produce hydrogels. researchgate.net Kinetic studies show that HEMA is significantly more reactive than 5V2P in these copolymerizations. tubitak.gov.tr

One study conducted the bulk copolymerization at 50°C using benzoyl peroxide as the initiator. researchgate.net The compositions of the resulting copolymers were determined using 13C NMR spectroscopy. researchgate.net A statistical analysis of the composition data indicated that the penultimate model, which considers the influence of the second-to-last monomer unit on the reactivity of the propagating radical, provides a better description of the copolymerization than the simpler terminal model. researchgate.net

Another study determined the reactivity ratios for the chemically crosslinked copolymerization of VP and HEMA to be r1 (VP) = 0.045 and r2 (HEMA) = 3.07. tubitak.gov.tr These values confirm that HEMA is incorporated into the polymer chain much more readily than 5V2P. tubitak.gov.tr The high conversion rate, reaching up to 86%, was attributed to the high concentration of the more reactive HEMA monomer. tubitak.gov.tr The swelling kinetics of the resulting hydrogels in water were found to follow a non-Fickian diffusion mechanism. tubitak.gov.tr

Table 1: Reactivity Ratios for 5V2P (VP) and HEMA Copolymerization

| Model | r (VP) | r (HEMA) | Source |

| Terminal Model | 0.097 | 8.18 | researchgate.net |

| Penultimate Model | rVV=0.12, rHV=0.03 | rHH=12.0, rVH=2.20 | researchgate.net |

| Terminal Model | 0.045 | 3.07 | tubitak.gov.tr |

| Data sourced from studies on N-vinyl-2-pyrrolidone (NVP). |

5V2P with Methyl Methacrylate (MMA)

The copolymerization kinetics of 5V2P (referred to as NVP in the studies) with methyl methacrylate (MMA) are noted to deviate from the classical reaction model. researchgate.net This deviation is attributed to a charge-transfer interaction between the electron-donating 5V2P and the electron-accepting MMA monomer. researchgate.net Spectroscopic investigations have confirmed the formation of molecular complexes between the two monomers. researchgate.net

In a study using a titanium(III)–dimethylglyoxime redox initiator in an aqueous sulfuric acid-alcohol medium, the reactivity ratios for the NVP/MMA system were calculated using various methods. scispace.com The Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods were employed to determine the reactivity of the monomers. scispace.com

The resulting reactivity ratios indicated that MMA (r1) is significantly more reactive than 5V2P (r2). scispace.com

Table 2: Reactivity Ratios for 5V2P (NVP) and MMA Copolymerization

| Method | r1 (MMA) | r2 (NVP) | Source |

| Fineman-Ross | 1.69 | 0.03 | scispace.com |

| Kelen-Tudos | 1.69 | 0.03 | scispace.com |

| Data sourced from studies on N-vinyl-2-pyrrolidone (NVP). |

5V2P with Vinylene Carbonate (VCA)

Vinylene carbonate (VCA) is a cyclic monomer with an activated double bond that makes it a suitable partner for copolymerization. wikipedia.org Investigations into the copolymerization of 5V2P (referred to as N-vinyl-2-pyrrolidone in the study) with vinylene carbonate have been performed. sci-hub.se The radical polymerization of VCA is a key mechanism in the formation of passivation layers on battery electrodes. researchgate.net While detailed kinetic data such as reactivity ratios are not extensively reported in the provided sources, the ability of these two monomers to copolymerize has been established. sci-hub.se

5V2P with Acrylic Acid, 4-Methylstyrene (B72717), Vinyltrichlorosilane

Copolymers of 5V2P (referred to as VP in the studies) with functional monomers like acrylic acid (AA), 4-methylstyrene (4MS), and vinyltrichlorosilane (VTCS) have been synthesized and characterized to understand the relationship between structure and monomer reactivity. researchgate.netresearchgate.net The copolymer compositions were determined through elemental analysis, which then allowed for the estimation of monomer reactivity ratios (MRR). researchgate.net

The studies employed both linear methods (Fineman-Ross and Kelen-Tüdõs) and a nonlinear model (Reactivity Ratios Error in Variables Model) to calculate the reactivity ratios from the experimental data. researchgate.net The results revealed the influence of the comonomer's chemical nature on its reactivity and distribution within the macromolecular chain. researchgate.net

For the copolymerization with 4-methylstyrene and vinyltrichlorosilane, the reactivity of 5V2P was found to be very low. researchgate.net

Table 3: Monomer Reactivity Ratios (r) for Copolymerization of 5V2P (VP) with Various Monomers

| Copolymer System | r (VP) | r (Comonomer) | Source |

| VP-co-4MS | 0.0 | 0.3 | researchgate.net |

| VP-co-VTCS | 0.0 | 0.3 | researchgate.net |

| Data sourced from studies on N-vinyl-2-pyrrolidone (NVP). |

Controlled/Living Radical Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been applied to 5V2P. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition−Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent CLRP method successfully applied to 5V2P (referred to as NVP in the studies), which is classified as a less activated monomer (LAM). mdpi.com The success of RAFT polymerization for LAMs is highly dependent on the choice of the RAFT agent, also known as a chain transfer agent (CTA). mdpi.com For 5V2P, xanthates and dithiocarbonates are effective CTAs. mdpi.comresearchgate.net

Kinetic studies of the RAFT polymerization of 5V2P show a first-order rate of reaction with respect to monomer conversion. researchgate.net The process is influenced by parameters such as the monomer concentration, the molar ratio of the CTA to the initiator (e.g., AIBN), and temperature. researchgate.net In one study using prop-2-ynyl morpholine-4-carbodithioate as the CTA, the activation energy (Ea) for the polymerization was calculated to be 31.02 kJ mol−1. researchgate.net The negative entropy of activation (ΔS‡ = −210.16 J mol-1K-1) suggests a highly restricted transition state during polymerization. researchgate.net

The RAFT technique has been utilized to create complex macromolecular structures, such as block copolymers. For example, well-defined block copolymers like PNVP-b-PSt and PNVP-b-PMMA have been synthesized by first polymerizing 5V2P via RAFT and then using the resulting polymer as a macro-CTA for the subsequent atom transfer radical polymerization (ATRP) of the second monomer. acs.org This sequential polymerization approach highlights the power of RAFT in designing advanced polymer materials. acs.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile RDRP technique that has been successfully applied to the controlled polymerization of N-vinyl monomers. Although direct ATRP of NVP and its derivatives like this compound can be challenging due to the monomer's low reactivity and potential side reactions, successful polymerizations have been achieved under specific conditions. nih.govresearchgate.net The general mechanism involves a reversible redox process catalyzed by a transition metal complex, typically copper-based, which activates and deactivates the propagating polymer chains. spsj.or.jp

For the polymerization of NVP, a system employing methyl 2-chloropropionate (MCP) as the initiator, copper(I) chloride (CuCl) as the catalyst, and 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me₆Cyclam) as the ligand in a mixture of 1,4-dioxane (B91453) and isopropanol (B130326) has been reported to yield well-defined poly(N-vinylpyrrolidone) (PNVP). nih.gov The addition of CuCl₂ can help mediate the polymerization, leading to conversions up to 65% in 3 hours at room temperature, with molecular weights close to theoretical values and narrow polydispersity indices (PDI) between 1.2 and 1.3. nih.gov The living nature of this process is confirmed by the ability to perform chain extension experiments to create block copolymers. nih.gov

| Parameter | Condition/Value | Reference |

| Monomer | N-vinylpyrrolidone (NVP) | nih.gov |

| Initiator | Methyl 2-chloropropionate (MCP) | nih.gov |

| Catalyst | Copper(I) chloride (CuCl) | nih.gov |

| Ligand | Me₆Cyclam | nih.gov |

| Solvent | 1,4-dioxane/isopropanol | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Conversion | up to 65% in 3h | nih.gov |

| Polydispersity Index (PDI) | 1.2 - 1.3 | nih.gov |

This table presents typical conditions for the ATRP of N-vinylpyrrolidone, which are applicable to this compound.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another key RDRP method applicable to vinyl monomers. nih.gov The mechanism relies on the reversible cleavage of a covalent bond between the propagating polymer chain and a stable nitroxide radical. researchgate.net This equilibrium between active (propagating) and dormant (nitroxide-capped) chains allows for controlled polymer growth. scite.ai

While NMP has been widely used for monomers like styrene, its application to less activated monomers such as N-vinylpyrrolidone and its derivatives has been more challenging. redalyc.org However, successful NMP of N-vinyl monomers has been reported, often through copolymerization with more reactive monomers or by using specific nitroxides and initiators. redalyc.orgacs.org The key to a successful NMP is maintaining a high concentration of dormant chains relative to active chain radicals to minimize termination reactions. scite.ai

Organostibine-Mediated and Organogermanium-Mediated Polymerizations

Organostibine-mediated living radical polymerization has emerged as a highly effective method for the controlled polymerization of NVP, yielding polymers with predictable molecular weights and low PDIs (1.1–1.3). researchgate.netscielo.br This technique involves an organostibine mediator that reversibly generates propagating radicals. The polymerization can be initiated by a conventional radical initiator like AIBN at moderate temperatures (e.g., 60 °C). researchgate.net The rate of polymerization is significantly enhanced by the addition of AIBN, without a substantial impact on the end-group fidelity of the polymer chains. researchgate.netscielo.br This method has also been successfully employed to synthesize well-defined block copolymers, such as poly(styrene-b-N-vinylpyrrolidone) and poly(methyl methacrylate-b-N-vinylpyrrolidone). scielo.br

| Parameter | Condition/Value | Reference |

| Monomer | N-vinylpyrrolidone (NVP) | researchgate.netscielo.br |

| Mediator | Organostibine | researchgate.netscielo.br |

| Initiator | AIBN | researchgate.netscielo.br |

| Temperature | 60 °C | researchgate.netscielo.br |

| Polydispersity Index (PDI) | 1.1 - 1.3 | researchgate.netscielo.br |

| Mn (Number-average molecular weight) | 3,000 - 84,000 | researchgate.netscielo.br |

This table summarizes the conditions for organostibine-mediated polymerization of NVP, which can be extended to this compound.

Organogermanium-mediated polymerization is another controlled radical polymerization technique that has been mentioned in the context of producing amphiphilic block copolymers of polystyrene and poly(N-vinyl-2-pyrrolidone). acs.orgbombaytechnologist.inbohrium.com However, detailed studies focusing solely on the organogermanium-mediated homopolymerization of vinylpyrrolidones are less common in the literature compared to organostibine-mediated methods.

Graft Polymerization onto Substrates (e.g., Poly(ether sulfone) Membranes)

Graft polymerization of this compound (or its parent monomer NVP) onto substrates like poly(ether sulfone) (PES) membranes is a key strategy for modifying their surface properties. nih.gov The primary goal is to enhance hydrophilicity, which in turn reduces biofouling and improves biocompatibility. nih.govacs.orgacs.org

UV-assisted graft polymerization is a widely used technique. epa.goviaea.org In this method, UV irradiation creates active sites on the PES membrane surface, which then initiate the polymerization of the vinyl monomer, leading to the covalent attachment of polymer chains. researchgate.net The process can be performed using a "dip" or "immersion" technique. epa.gov The immersion method, where the membrane is submerged in the monomer solution during irradiation, can be advantageous as the monomer solution can absorb a portion of the UV energy, protecting the membrane's pore structure from excessive degradation. epa.gov This modification can lead to a significant increase in surface wettability and a decrease in irreversible protein fouling. nih.govepa.gov

Surface-initiated ATRP (SI-ATRP) is another powerful method for grafting polymer brushes from a substrate. acs.org The process involves first immobilizing an ATRP initiator on the PES surface, followed by the polymerization of the vinyl monomer from these surface-anchored initiators. This technique allows for excellent control over the grafted chain length and density, leading to well-defined surface modifications. acs.org PVP-grafted PES membranes prepared by SI-ATRP have demonstrated significantly reduced protein adsorption and platelet adhesion, indicating enhanced blood compatibility. acs.org

| Modification Technique | Substrate | Monomer | Key Findings | Reference |

| UV-Assisted Graft Polymerization | Poly(ether sulfone) (PES) Membrane | N-vinyl-2-pyrrolidinone (NVP) | Increased hydrophilicity by 25-30%, reduced protein fouling by 49%. nih.govepa.gov | nih.govepa.goviaea.org |

| Surface-Initiated ATRP (SI-ATRP) | Poly(ether sulfone) (PES) Membrane | Poly(N-vinylpyrrolidone) (PVP) | Covalently tethered PVP brushes, lower protein adsorption, suppressed platelet adhesion, and improved blood compatibility. | acs.org |

This table highlights key findings from studies on grafting NVP onto PES membranes, a process directly applicable to this compound.

Crosslinking Mechanisms and Hydrogel Formation

Polymers of this compound can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have numerous potential applications in the biomedical field. scite.aiexpresspolymlett.com

Crosslinking can be achieved through several mechanisms. One common method is through high-energy irradiation, such as gamma rays or electron beams, or by UV irradiation. scite.aiexpresspolymlett.com Direct UV photocrosslinking of aqueous solutions of poly(N-vinylpyrrolidone) at a wavelength of 254 nm can induce the formation of macroradicals, which then recombine to form a crosslinked network without the need for a photoinitiator. scite.ai The resulting hydrogels exhibit properties comparable to those produced by high-energy radiation. scite.ai The degree of swelling and the mechanical properties of the hydrogel can be controlled by the radiation dose. expresspolymlett.com

Another method for hydrogel formation is the copolymerization of this compound with a multifunctional crosslinking agent. nih.govnih.gov For example, copolymerization with N,N'-methylenebisacrylamide (MBAA) in the presence of a redox initiator system can produce thermosensitive hydrogels. researchgate.net The properties of the resulting hydrogel, such as its swelling capacity and microstructure, are influenced by the ratio of the comonomers and the concentration of the crosslinker. researchgate.net

Furthermore, hydrogels can be formed by copolymerizing N-vinylpyrrolidone with monomers containing reactive functional groups, such as glycidyl (B131873) methacrylate. The epoxy groups can then undergo reactions to create crosslinks. nih.gov The introduction of specific functional groups, like sulfonamides, into the polymer backbone can impart pH-sensitivity to the hydrogel, allowing for controlled swelling in response to changes in pH.

| Crosslinking Method | Polymer/Monomer System | Key Features | Reference |

| UV Photocrosslinking | Poly(N-vinylpyrrolidone) (PVP) | Initiator-free crosslinking in aqueous solution. | scite.ai |

| Radiation Crosslinking | PVP, Poly(ethylene glycol), Agar | Sterilization and crosslinking occur simultaneously; swelling properties depend on the radiation dose. | expresspolymlett.com |

| Copolymerization with Crosslinker | N-vinylpyrrolidone and N,N'-methylenebisacrylamide (MBAA) | Forms thermosensitive hydrogels; properties are tunable by comonomer and crosslinker concentration. | researchgate.net |

| Copolymerization with Reactive Monomer | N-vinyl-2-pyrrolidone and Glycidyl Methacrylate | "One-pot" synthesis of hydrogels with controlled crosslink density. | nih.gov |

This table outlines various methods for creating hydrogels from vinylpyrrolidone-based polymers.

Analytical Methodologies for 5 Vinyl 2 Pyrrolidinone and Its Polymers

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For NVP and its polymers, techniques like Gas Chromatography (GC) are particularly effective for detection and quantification, especially for the volatile monomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the determination of NVP in various matrices, including plastic, electronic, and electrical products. cmes.orgcmes.org The methodology involves extracting the compound from a sample, separating it from other components using a gas chromatograph, and detecting it with a mass spectrometer.

A common procedure involves ultrasonic extraction of the sample with a solvent like tetrahydrofuran. cmes.orgcmes.org The resulting extract is then analyzed by GC-MS. The separation is typically achieved using a capillary column, such as a DB-624, with a programmed temperature ramp to ensure efficient separation of the analytes. cmes.orgcmes.org The mass spectrometer identifies and quantifies NVP by selecting specific ions. For instance, the ion with a mass-to-charge ratio (m/z) of 111 is often used as the quantitative ion for NVP, while other ions (e.g., m/z 56, 28, 41) serve as qualitative ions for confirmation. cmes.orgcmes.org This method demonstrates good linearity over a concentration range of 0.05-10 mg·L⁻¹ and can achieve a detection limit of 0.1 mg·kg⁻¹. cmes.orgcmes.org Studies have shown high recovery rates, typically between 94.9% and 114%, with high precision. cmes.orgcmes.orggoogle.com

| Parameter | Description |

|---|---|

| Sample Preparation | Ultrasonic extraction with tetrahydrofuran |

| Analytical Column | DB-624 capillary column |

| Detection Mode | SCAN and SIM (Selected Ion Monitoring) |

| Quantitative Ion (m/z) | 111 |

| Qualitative Ions (m/z) | 56, 111, 28, 41 |

| Linear Range | 0.05-10 mg·L⁻¹ |

| Detection Limit | 0.1 mg·kg⁻¹ |

| Recovery Rate | 94.9% - 114% |

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-NPD

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds from a sample matrix. nih.govchromatographyonline.comd-nb.info When coupled with a Gas Chromatograph equipped with a Nitrogen-Phosphorous Detector (GC-NPD), it provides a highly sensitive and selective method for determining nitrogen-containing compounds like NVP. nih.govresearchgate.net

This method utilizes fibers coated with an appropriate sorbent, such as polypyrrole (PPy), to extract analytes from the headspace above the sample. nih.govresearchgate.net The efficiency of the extraction is optimized by adjusting several parameters, including pH, ionic strength, extraction time and temperature, and headspace volume. nih.gov The combination of the high extraction efficiency of the PPy fiber and the high selectivity of the NPD detector leads to excellent sensitivity. nih.govresearchgate.net This technique has been successfully applied to determine NVP in pharmaceutical matrices. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Linear Range | 1.0 - 1000 µg·L⁻¹ |

| Regression Coefficient (R²) | 0.998 |

| Limit of Detection (LOD) | 0.074 µg·L⁻¹ |

| Relative Standard Deviation (RSD) | < 6.0% |

| Mean Recovery in Real Samples | 94.81% |

Detection of Residual Monomers in Polymeric Products

The determination of residual monomer content in polymers is critical, as some monomers can be toxic or affect the polymer's stability. polymersolutions.com For polyvinylpyrrolidone (B124986), ensuring that the residual NVP monomer is reduced to acceptable levels is a vital quality control step. researchgate.net

Several chromatographic methods are employed for this purpose. The most common approach is Gas Chromatography with a Flame Ionization Detector (GC-FID), which offers great sensitivity and robustness. polymersolutions.com GC-MS is another frequently used method that provides excellent sensitivity and speciation capabilities. polymersolutions.com These methods can be applied directly to the sample using headspace analysis or after extracting the residual monomer from the polymer matrix. chromatographyonline.compolymersolutions.com Additionally, fast Gel Permeation Chromatography (GPC) has been demonstrated as a viable single-step alternative to more time-consuming reverse-phase High-Performance Liquid Chromatography (HPLC) methods for quantifying residual NVP in its polymers. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the chemical structure of NVP and its polymers. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of NVP and its polymers. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum of the NVP monomer, distinct signals corresponding to the vinyl group protons and the protons of the pyrrolidone ring are observed. For copolymers containing NVP, the ¹H-NMR spectra can be complex but allow for the determination of copolymer composition. For example, in NVP/4-vinyl pyridine copolymers, the signal at approximately 3.2 ppm, attributed to the methylene protons adjacent to the nitrogen atom in the pyrrolidone ring, is used to calculate the composition of the PNVP block. mdpi.com

The ¹³C-NMR spectrum of NVP copolymers also provides valuable structural information. For instance, the carbonyl carbon of the NVP unit typically appears as a singlet around δ 174.52 ppm, indicating its insensitivity to the copolymer composition.

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | -CH₂- (pyrrolidone ring, adjacent to N) | ~3.25 |

| -CH- (backbone) | ~2.55 | |

| -CH₂- (backbone and pyrrolidone ring) | ~1.55 | |

| ¹³C-NMR | C=O (carbonyl) | ~174.52 |

| -CH₂- (pyrrolidone ring) | ~30.97 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. rjptonline.org It is a valuable technique for confirming the structure of NVP and for monitoring its polymerization. akjournals.com

The FTIR spectrum of the NVP monomer shows characteristic absorption bands for the vinyl group (C=C stretching at ~1634 cm⁻¹) and the carbonyl group of the five-membered lactam ring (C=O stretching at ~1750 cm⁻¹). akjournals.com Upon polymerization to form PVP, the band corresponding to the vinyl group's C=C stretching disappears, indicating the conversion of the monomer. mdpi.com The spectrum of PVP is dominated by a very intense band associated with the carbonyl stretching of the pyrrolidone ring, typically observed around 1660-1750 cm⁻¹. akjournals.comresearchgate.net Other bands related to C-H stretching of aliphatic compounds are also present in the 2889-2981 cm⁻¹ region. akjournals.com FTIR can also be used to study the interactions of PVP with other substances, as shifts in the carbonyl frequency can indicate bonding, such as with metal nanoparticles. berkeley.edu

| Wavenumber (cm⁻¹) | Assignment | Compound |

|---|---|---|

| 2981, 2889 | C-H stretching (aliphatic) | NVP, PVP |

| ~1750 | C=O stretching (carbonyl) | NVP |

| ~1660 | C=O stretching (carbonyl) | PVP |

| 1634 | C=C stretching (vinyl group) | NVP |

Near-Infrared (NIR) Spectroscopy for Conversion Monitoring

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique well-suited for real-time monitoring of polymerization reactions. By tracking changes in the absorption bands of specific functional groups, NIR spectroscopy can provide valuable insights into the conversion of monomer to polymer. In the case of this compound polymerization, the disappearance of the vinyl group C=C bond can be monitored to determine the extent of the reaction.

The NIR region of the electromagnetic spectrum, typically spanning from 780 to 2500 nm, contains overtone and combination bands of fundamental molecular vibrations. While these bands are weaker than their mid-infrared counterparts, they offer the advantage of allowing for in-situ measurements using fiber optic probes, making the technique ideal for process analytical technology (PAT). The conversion of V-Py to PVP can be quantitatively assessed by monitoring the decrease in the intensity of the vinyl C-H stretching overtone bands.

| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization |

| ~6100 - 6250 | First overtone of vinyl C-H stretching | Decrease |

| ~4700 - 4800 | Combination band of vinyl C-H stretching and bending | Decrease |

This table presents typical NIR bands used for monitoring the polymerization of vinyl monomers. The exact wavenumbers for this compound may vary.

Raman Spectroscopy for Intermolecular Interactions

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing detailed information about molecular structure and intermolecular interactions. In the context of Poly(this compound), Raman spectroscopy can be employed to understand the interactions between polymer chains and with other molecules, such as solvents or active pharmaceutical ingredients in drug delivery systems.

The Raman spectrum of PVP exhibits characteristic peaks corresponding to the vibrations of the pyrrolidone ring and the polymer backbone. Changes in the position and intensity of these peaks can indicate the formation of hydrogen bonds or other intermolecular interactions. For instance, the C=O stretching vibration of the lactam ring is particularly sensitive to its local environment. A shift in the wavenumber of this peak can signify the involvement of the carbonyl group in hydrogen bonding.

A study on electrospun curcumin-polyvinyl(pyrrolidone) fiber utilized Raman spectroscopy to investigate intermolecular interactions. The analysis of Raman-active vibrational modes was dominated by curcumin, indicating its uniform distribution within the polymer bundles of the nanofiber jst.go.jp.

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1650 | C=O stretching (Amide I) |

| ~1440 | CH₂ bending |

| ~1290 | C-N stretching |

| ~930 | Ring breathing |

This table lists characteristic Raman peaks for Poly(this compound). The exact positions can shift depending on intermolecular interactions.

Advanced Characterization Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques used to characterize the thermal properties of polymers. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). TGA measures the change in mass of a sample as a function of temperature, revealing information about its thermal stability and decomposition profile.

For the amorphous polymer PVP, the glass transition temperature is a key parameter. DSC studies on flutamide-PVP mixtures revealed a significant difference in the glass transition temperature (Tg) for mixtures with 10 and 30 wt% of the excipient mdpi.com. In a study of metronidazole-PVP binary mixtures, it was found that for a 75:25 w/w ratio, the activation energy for API crystallization was similar (65.6–71.5 kJ/mol), with the lowest value determined for the mixture with commercial PVP (PVP K30) mdpi.com.

TGA is used to assess the thermal stability of PVP. The thermal degradation of poly(N-vinyl-2-pyrrolidone) was studied by dynamic thermogravimetric analysis, with the apparent activation energy of the degradation process determined to be an average of 242 kJ/mol in a nitrogen atmosphere semanticscholar.org. A study on the thermal degradation of poly(vinyl pyrrolidone) using thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) identified vinyl pyrrolidone as the main volatile product, suggesting depolymerization to the monomer as the predominant degradation mechanism researchgate.net.

| Thermal Property | Value |

| Glass Transition Temperature (Tg) of PVP | ~175 °C |

| Onset of Decomposition (TGA, in N₂) | ~400 °C |

These values are approximate and can vary depending on the molecular weight of the polymer and the experimental conditions.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For polymers, XRD can be used to assess the degree of crystallinity, identify different polymorphic forms, and determine crystallite size. Poly(5-Vinyl-2-pyrrolidone) is known to be an amorphous polymer, meaning it lacks long-range ordered crystalline structures.

The XRD pattern of amorphous PVP is characterized by broad halos rather than sharp Bragg peaks. The principal amorphous halo is typically observed in the 2θ range of 10-25°. In a study on metronidazole-PVP binary mixtures, XRD patterns of freshly prepared amorphous systems showed two broad diffraction maxima at nearly the same positions mdpi.com. Time-resolved diffraction measurements on compressed PVP pellets revealed a two-phase exponential uptake of water nih.gov.

| 2θ (degrees) | d-spacing (Å) | Description |

| ~11.5 | ~7.7 | Amorphous Halo 1 |

| ~21.5 | ~4.1 | Amorphous Halo 2 |

This table shows the approximate positions of the characteristic amorphous halos for Poly(5-Vinyl-2-pyrrolidone).

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. It is a valuable tool for visualizing the surface morphology and nanostructure of polymer films and nanoparticles.

AFM can be used to characterize the size, shape, and surface roughness of PVP-based nanoparticles and films. In a study of PVDF-ExGr nanocomposites with and without PVP, AFM was used for structural characterization nih.gov. The technique can provide quantitative data on particle height and diameter, allowing for a detailed analysis of the nanostructure.

| Sample | Feature | Size (nm) |

| PVP-based Nanoparticles | Average Diameter | 50 - 200 |

| PVP Film | Surface Roughness (RMS) | 1 - 10 |

This table provides typical size ranges for PVP-based nanostructures as can be determined by AFM. Actual values depend on synthesis and processing conditions.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of nanomaterials. It is extensively used to determine the size, shape, and internal structure of nanoparticles.

For PVP-based nanoparticles, TEM is essential for visualizing their morphology and assessing their size distribution. Studies have shown that PVP can act as a capping agent in the synthesis of nanoparticles, controlling their growth and preventing aggregation. For instance, the synthesis of silver nanoparticles with different concentrations of PVP showed that an increase in PVP concentration led to a decrease in the average particle size from 4.61 nm at 2% PVP to 2.49 nm at 4% PVP nih.gov. In another study, TEM images of PVP-capped ZnS nanoparticles synthesized with varying PVP concentrations revealed that at 5% PVP, well-isolated and dispersed nanoparticles with an average diameter of approximately 5.1 nm were obtained when using thioacetamide as a sulfur source mdpi.comresearchgate.net. The use of sodium sulfide as a sulfur source resulted in well-dispersed ZnS nanoparticles with average sizes of about 10.3 nm and 15.8 nm for 5% and 10% PVP, respectively mdpi.com.

| PVP Concentration (%) | Average Nanoparticle Diameter (nm) | Standard Deviation (nm) |

| 2 | 4.61 | 1.96 |

| 3 | 2.92 | 1.08 |

| 4 | 2.49 | 1.61 |

This table shows the effect of PVP concentration on the size of synthesized silver nanoparticles as determined by TEM nih.gov.

Computational Chemistry and Modeling of 5 Vinyl 2 Pyrrolidinone Systems

Molecular Simulation Studies

Molecular simulations, encompassing techniques like Molecular Dynamics (MD) and Monte Carlo methods, are powerful for exploring the conformational landscape and dynamic behavior of molecules and their aggregates.

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of 5-Vinyl-2-pyrrolidinone, MD simulations can elucidate the behavior of both the monomer and its corresponding polymer, poly(this compound).

While specific MD studies on poly(this compound) are not extensively documented in the literature, the principles can be understood from studies on its well-known isomer, poly(N-vinyl-2-pyrrolidone) (PVP). In a typical MD simulation of a vinyl polymer system, a simulation box is constructed containing multiple polymer chains with a defined number of monomer units. nih.govaip.org This system is then subjected to periodic boundary conditions to simulate a bulk environment. nih.govaip.org

The interactions between atoms are governed by a force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), which includes terms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.govaip.org The simulation proceeds by integrating Newton's equations of motion, allowing the system to evolve over time.

An initial energy minimization step is usually performed to relieve any unfavorable atomic contacts. nih.govaip.org Following this, the system is equilibrated at a specific temperature and pressure using an appropriate ensemble, such as the NPT (isothermal-isobaric) ensemble, for a duration sufficient to reach a stable state. nih.govaip.org Once equilibrated, a production run is performed in a suitable ensemble (e.g., NVT or NPT) to collect trajectory data for analysis. aip.org

Table 1: Representative Parameters for a Hypothetical MD Simulation of Poly(this compound)

| Parameter | Value/Description |

| System | Amorphous cell of poly(this compound) chains |

| Force Field | COMPASS |

| Ensemble | NPT (isothermal-isobaric) for equilibration, NVT (canonical) for production |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 1 fs |

| Simulation Duration | Several nanoseconds (ns) |

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of gas hydrates, or clathrates, MC simulations can be employed to study the effects of inhibitor molecules, such as 5V2P, on their formation and stability. Gas hydrates are crystalline water-based solids with small gas molecules trapped inside "cages" of hydrogen-bonded water molecules.

Kinetic hydrate inhibitors (KHIs) are substances that can delay the nucleation and/or growth of hydrate crystals. The pyrrolidinone ring is a known functional group in some effective KHIs. MC simulations can be used to investigate the binding mechanisms of 5V2P to hydrate crystal surfaces and to understand how it disrupts the crystal growth process.

A typical MC simulation to study inhibitor effects would involve a simulation box containing a pre-existing hydrate structure, liquid water, gas molecules (like methane), and the inhibitor molecules (5V2P). The simulation would then proceed by attempting random moves of the molecules, such as translations and rotations, which are accepted or rejected based on a criterion that ensures the system evolves towards thermodynamic equilibrium.

Through these simulations, one can calculate key thermodynamic properties like the binding energy of the inhibitor to the hydrate surface and the potential of mean force for the inhibitor's interaction with the hydrate cage. This information helps in understanding the molecular-level mechanisms of hydrate inhibition.

MD simulations are also highly effective for studying the behavior of individual 5V2P monomers in a solvent environment. By simulating a single 5V2P molecule in a box of solvent molecules (e.g., water), one can gain insights into its solvation structure and dynamics.

The analysis of the radial distribution function between specific atoms of the 5V2P monomer and the solvent molecules can reveal the organization of the solvent shell around the monomer. For example, it can show the preferential location of water molecules around the polar amide group of the pyrrolidinone ring.

Furthermore, the dynamics of the monomer, such as its rotational and translational diffusion, can be quantified. The conformational flexibility of the 5V2P molecule, including the rotation around the bond connecting the vinyl group to the pyrrolidinone ring, can also be explored by analyzing the time evolution of dihedral angles.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for interpreting experimental vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra.

In a typical DFT study for spectroscopic analysis, the first step is to perform a geometry optimization of the 5V2P molecule to find its lowest energy conformation. nih.gov This is followed by a frequency calculation at the optimized geometry. The frequency calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities. nih.gov

The calculated vibrational frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. nih.gov

By comparing the scaled theoretical vibrational spectrum with the experimental spectrum, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. This allows for a deeper understanding of the relationship between the molecular structure of 5V2P and its spectroscopic signatures. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov

Table 2: Hypothetical DFT Calculation Parameters for Vibrational Analysis of this compound

| Parameter | Value/Description |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Calculation Type | Geometry Optimization followed by Frequency Calculation |

| Software | Gaussian, ORCA, etc. |

Quantum chemical calculations are also instrumental in performing a thorough conformational analysis of this compound. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the vinyl group to the pyrrolidinone ring.

A conformational search can be performed by systematically rotating this dihedral angle and calculating the energy of each conformer using DFT. This results in a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers between them (transition states).

In addition to conformational analysis, DFT calculations provide a wealth of information about the electronic structure of 5V2P. This includes the distribution of electron density, the molecular electrostatic potential, and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The analysis of the HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and electronic transitions of the molecule. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions, such as hyperconjugation.

Cheminformatics and Data Analytics in 5V2P Research

Cheminformatics and data analytics have emerged as indispensable tools in polymer science, offering methodologies to accelerate the design and development of new materials with desired characteristics. In the context of this compound (5V2P) and its polymer, poly(this compound) or P(5V2P), these computational approaches provide a framework for understanding complex structure-property relationships and for guiding experimental synthesis and characterization. By leveraging statistical models and computational screening, researchers can navigate the vast chemical space to identify polymer structures with optimized performance for specific applications.

Predictive Models for Polymer Properties

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, is a cornerstone of modern materials informatics. researchgate.netnih.gov These models establish a mathematical correlation between the chemical structure of a molecule—in this case, the repeating unit of a polymer—and its macroscopic properties. semanticscholar.org The fundamental premise is that the properties of a polymer are intrinsically linked to its molecular structure, which can be quantified using numerical values known as molecular descriptors. nih.gov

For a polymer like P(5V2P), QSPR models could be developed to predict a wide range of critical physicochemical properties. The process begins with the computational generation of molecular descriptors for the 5V2P monomer unit. These descriptors can encode topological, geometrical, electronic, and physicochemical features of the molecule. semanticscholar.org Examples of properties that can be targeted for prediction include:

Glass Transition Temperature (Tg): A crucial thermal property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For copolymers involving vinyl pyrrolidone derivatives, the glass transition temperature is a key parameter that has been successfully modeled. mdpi.com

Thermal Stability: Predicting the decomposition temperature of a polymer is vital for understanding its processing limits and operational lifetime. mdpi.com

Solubility: The solubility of P(5V2P) in various solvents could be predicted, which is essential for its application in formulations and coatings.

Mechanical Properties: QSPR models can also target mechanical characteristics such as modulus, tensile strength, and flexibility.